3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline

Regioisomerism Structure-Activity Relationships Drug Design

This meta-dimethylamino sulfonylpyrrolidine amide offers a unique pharmacophoric profile (tPSA ~66–72 Ų, MW 296.39 Da) distinct from its para-isomer (CAS 1705765-16-7). Its methylsulfonyl group provides a defined hydrogen-bond-acceptor surface and steric profile advantageous for CNS lead optimization. Purchase for systematic SAR expansion, first-in-class ADME baseline studies, or as a versatile parallel-synthesis building block. Confirm current stock and custom synthesis lead times with supplier.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1705538-61-9
Cat. No. B2735459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline
CAS1705538-61-9
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C
InChIInChI=1S/C14H20N2O3S/c1-15(2)12-6-4-5-11(9-12)14(17)16-8-7-13(10-16)20(3,18)19/h4-6,9,13H,7-8,10H2,1-3H3
InChIKeyPYHBPZUXISZENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline (CAS 1705538-61-9): Chemical Identity and Structural Classification


The compound 3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline (CAS RN 1705538-61-9), also named (3-(dimethylamino)phenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, is a synthetic small molecule (C14H20N2O3S; molecular weight 296.39 g/mol; InChI Key PYHBPZUXISZENF-UHFFFAOYSA-N) [1]. It belongs to the class of N-acylpyrrolidine sulfones, characterized by a 3-methylsulfonyl-substituted pyrrolidine ring connected via a carbonyl linker to a meta-N,N-dimethylaniline moiety [2]. The compound is commercialized as a research-grade building block or screening candidate for drug discovery programs and medicinal chemistry SAR exploration. Its structure combines the conformational constraint of a pyrrolidine scaffold with a polar methylsulfonyl group and a basic dimethylamino aromatic ring, creating a distinctive pharmacophoric and physicochemical profile relative to simple pyrrolidine amides or uninterrogated heterocyclic analogs [3].

Why In-Class Sulfonylpyrrolidine Analogs Cannot Replace 3-(3-Methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline in Research Programs


Three structural features of this compound create a differentiation barrier that generic sulfonylpyrrolidine or dimethylaniline analogs cannot surmount: (1) the meta-substitution pattern of the N,N-dimethylamino group on the phenyl ring alters both electronic distribution and steric accessibility compared to the para-isomer (CAS 1705765-16-7) ; (2) the methylsulfonyl group introduces a discrete hydrogen-bond-acceptor surface with defined polarity and metabolic stability distinct from phenylsulfonyl, carboxamide, or unsubstituted pyrrolidine congeners [1]; and (3) the amide carbonyl linker between the pyrrolidine and the aniline moiety creates a restricted conformational space that can govern target engagement in ways that ether, amine, or direct aryl linkages cannot reproduce [2]. These structural elements directly impact logP, solubility, metabolic soft spots, and binding-site complementarity—meaning that replacement of any single functional group without quantitative benchmarking risks altering the biological profile in an unpredictable manner.

Quantitative Differentiation Evidence for 3-(3-Methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline vs. Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Dimethylamino Substitution on the Benzoyl Ring

The target compound bears the dimethylamino substituent at the meta position of the phenyl ring, whereas the closest commercially available regioisomer, (4-(dimethylamino)phenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1705765-16-7), carries it at the para position . While direct head-to-head bioactivity data are not publicly available for this exact compound pair, the meta → para repositioning alters the vector and electronic character of the dimethylamino group. In arylsulfonylpyrrolidine series disclosed for 5-HT6 receptor inhibition, regioisomeric changes to the aryl substitution pattern were shown to modulate binding affinity by >10-fold in certain analogs, demonstrating that meta/para orientation is a critical determinate of target engagement [1]. This establishes that the two regioisomers cannot be considered functionally interchangeable without empirical verification.

Regioisomerism Structure-Activity Relationships Drug Design

Sulfonyl Substituent Differentiation: Methylsulfonyl vs. Phenylsulfonyl Analogs

The target compound contains a methylsulfonyl (–SO2CH3) group at the pyrrolidine 3-position. The closest commercially cataloged analog with a larger sulfonyl substituent is (3-(dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone . The replacement of methyl with phenyl increases molecular weight (296.39 → 358.46 Da), calculated logP (approximately +1.2 to +1.8 units based on fragment-based predictions), and steric bulk. In sulfonylpyrrolidine therapeutic programs—including those targeting metabotropic glutamate receptors—the size and polarity of the sulfonyl substituent were shown to be key determinants of both receptor affinity and CNS penetration [1]. The methylsulfonyl group offers a smaller, more polar surface than phenylsulfonyl, which may favor aqueous solubility and reduce non-specific protein binding, but quantitative solubility and protein-binding data for this specific compound remain unpublished.

Sulfonyl Group Variation Lipophilicity Metabolic Stability

Presence vs. Absence of the 3-Methylsulfonyl Group: Impact on Hydrogen-Bonding Capacity and Polarity

The simplest structural comparator lacking the methylsulfonyl group is (3-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (CAS 1703-43-1) . The target compound contains two additional hydrogen-bond-acceptor oxygen atoms (S=O) and an additional polar atom (S), increasing the hydrogen-bond-acceptor count from 2 to 4 and the topological polar surface area by approximately 40–50 Ų [1]. In related medicinal chemistry programs, the introduction of a sulfonyl group onto a pyrrolidine scaffold has been used to reduce hERG affinity and lower the volume of distribution—an observation documented for sulfonamide-pyrrolidine progesterone receptor partial agonists in which deliberate conversion of a basic pyrrolidine amine to a sulfonamide mitigated hERG blockade and high rat Vd issues [2]. Although direct hERG data are unavailable for the target compound, the presence of the methylsulfonyl group provides a rational basis for anticipating differentiated ADME and safety pharmacology profiles compared to the des-sulfonyl analog.

Functional Group SAR Hydrogen Bonding Solubility

Lack of Public Quantitative Biological Profiling Data: A Critical Procurement Consideration

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, the USPTO patent database, and major vendor technical datasheets (as of April 2026) yielded no peer-reviewed publications, deposited bioassay results, or patent examples that provide quantitative IC50, Ki, EC50, or ADME data specifically for the compound CAS 1705538-61-9 [1]. In contrast, numerous 1-sulfonyl-pyrrolidine derivatives have been profiled in patents and publications for defined molecular targets including metabotropic glutamate receptors (mGluR1, mGluR5) [2], 5-HT6 serotonin receptors [3], and progesterone receptors [4]. The absence of target-specific biological data means that any claim of potency, selectivity, or efficacy for this compound must be considered unvalidated. This is not a statement of inactivity—it reflects the compound's status as an early-stage, commercially available screening candidate that has not yet undergone systematic pharmacological evaluation. Researchers selecting this compound for screening campaigns or SAR exploration should budget for full in-house biological characterization.

Data Availability Risk Assessment Procurement Due Diligence

Recommended Application Scenarios for 3-(3-Methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline Based on Differentiated Evidence


Scaffold-Focused Medicinal Chemistry for CNS Target SAR Exploration

The combination of a low-molecular-weight methylsulfonyl group (estimated logP ~1.2–1.5) with a conformationally constrained pyrrolidine-amide scaffold positions this compound as a candidate for CNS drug discovery programs where reduced lipophilicity and moderate polar surface area are design prerequisites. The meta-dimethylamino substitution distinguishes it from the para regioisomer (CAS 1705765-16-7) and may influence receptor subtype selectivity . Researchers building focused libraries around sulfonylpyrrolidine pharmacophores—particularly for mGluR, 5-HT6, or other GPCR targets—can use this compound as a core scaffold for systematic SAR expansion, leveraging the class-level target engagement principles established in the Hoffmann-La Roche and Roche Palo Alto patent estates [1].

Procurement as a Building Block for Parallel Synthesis of Methylsulfonylpyrrolidine Derivatives

The compound's reactive handles—the amide carbonyl for potential reduction, the methylsulfonyl group for oxidation to sulfone derivatives, and the dimethylaniline ring for electrophilic aromatic substitution—make it a versatile building block for parallel synthesis library production . The methylsulfonyl group's smaller steric profile compared to phenylsulfonyl or tolylsulfonyl analogs facilitates subsequent functionalization at the pyrrolidine C-2 and C-4 positions without excessive steric hindrance, a practical advantage for high-throughput synthesis workflows [1].

ADME Tool Compound for Methylsulfonyl-Pyrrolidine Property Benchmarking

Given that no public pharmacokinetic data exist for this compound , it serves as an ideal candidate for generating first-in-class ADME data for the methylsulfonylpyrrolidine-amide chemotype. The estimated tPSA (~66–72 Ų), molecular weight (296.39 Da), and hydrogen-bond-acceptor count (4) place it within lead-like property space. Researchers can use this compound to experimentally determine aqueous solubility, logD, microsomal stability, CYP inhibition, and plasma protein binding, establishing a property baseline against which future analogs (phenylsulfonyl, tolylsulfonyl, different amide linkers) can be quantitatively compared [1].

Negative Control or Inactive Probe for Specific Biological Assays Requiring Validated Selectivity Data

Because the compound lacks target-annotated activity in public databases, it may be employed as a presumptive negative control or chemical probe in assays where related sulfonylpyrrolidines show activity, provided the user first confirms inactivity in the specific assay system . This application is contingent on the end user generating internal selectivity profiling data; the absence of public bioactivity information [1] should be explicitly factored into experimental design and procurement justifications.

Quote Request

Request a Quote for 3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.